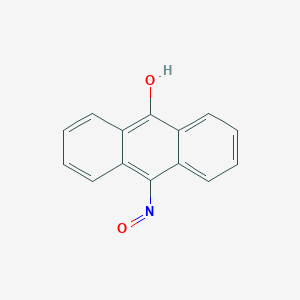

10-Nitrosoanthracen-9-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

10-Nitrosoanthracen-9-ol is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Photochemical Rearrangement and Decomposition

Photolysis of nitro-substituted anthracene derivatives like 9-methyl-10-nitroanthracene generates 10-nitrosoanthracen-9-ol analogs through a multistep mechanism:

-

Nitro → Nitrite Isomerization : UV irradiation promotes nitro group rearrangement to an unstable nitrite intermediate .

-

Radical Formation : Nitrite decomposition yields NO- and phenoxy radicals, with the latter rearranging to anthracene-centered radicals .

-

Nitroso Ketone Formation : Radical recombination produces nitroso ketones (e.g., 9-methyl-9-nitrosoanthracen-10-one) as metastable intermediates .

Table 1: Photolysis Outcomes Under Different Atmospheres

| Condition | Nitroso Ketone Yield | Anthraquinone Yield | Half-Life of Precursor |

|---|---|---|---|

| Ambient Air | 80% | 20% | 14 min |

| Nitrogen | 60% | 40% | 20 min |

Data adapted from photolysis kinetics of 9-methyl-10-nitroanthracene .

Reductive Transformations

Controlled reduction of nitro precursors enables selective nitroso group retention:

-

Electron Donor Effects : Larger electron donors (e.g., triethylamine) favor stepwise reduction to nitroso derivatives over full reduction to amines .

-

Intermediate Trapping : Proton-coupled electron transfer stabilizes this compound before further reduction to azobenzene derivatives .

Key Reaction Pathway :

9 NitroanthraceneReduction2e−+2H+9 NitrosoanthraceneCondensationAzo Derivatives .

Stability and Secondary Reactions

This compound derivatives exhibit conditional stability:

-

Solution Degradation : Converts to 10-carboxyanthracene-9-one (enol tautomer) after 6 months in chloroform at 4°C .

-

Light Sensitivity : Prolonged irradiation oxidizes nitroso derivatives to anthraquinones, even in oxygen-free systems .

Mechanistic Insights

The nitroso group's reactivity is governed by:

-

Electronic Effects : Resonance stabilization between nitroso and ketone groups slows anthraquinone formation .

-

Steric Constraints : Methyl substituents at position 9 hinder ketone-enol tautomerization, enhancing nitroso stability .

Critical Radical Intermediates

-

Nitroso radical (NO- )

-

Anthracene-centered carbon radical

-

Phenoxy radical

Propiedades

Número CAS |

14090-75-6 |

|---|---|

Fórmula molecular |

C14H9NO2 |

Peso molecular |

223.23 g/mol |

Nombre IUPAC |

10-nitrosoanthracen-9-ol |

InChI |

InChI=1S/C14H9NO2/c16-14-11-7-3-1-5-9(11)13(15-17)10-6-2-4-8-12(10)14/h1-8,16H |

Clave InChI |

YKILTXDUJGHIEH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)N=O |

SMILES canónico |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)N=O |

Key on ui other cas no. |

14090-75-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.